molecular formula C9H9BrClNO3S B13186115 2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride CAS No. 1315367-63-5

2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride

Cat. No.: B13186115
CAS No.: 1315367-63-5
M. Wt: 326.60 g/mol
InChI Key: QOLAOWUZQSOGQA-UHFFFAOYSA-N
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Description

2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a brominated aromatic ring and a sulfonyl chloride functional group. The compound’s structure includes a 3-bromophenyl moiety linked via a formamido group to an ethane-sulfonyl chloride backbone.

Properties

CAS No.

1315367-63-5

Molecular Formula

C9H9BrClNO3S

Molecular Weight

326.60 g/mol

IUPAC Name

2-[(3-bromobenzoyl)amino]ethanesulfonyl chloride

InChI

InChI=1S/C9H9BrClNO3S/c10-8-3-1-2-7(6-8)9(13)12-4-5-16(11,14)15/h1-3,6H,4-5H2,(H,12,13)

InChI Key

QOLAOWUZQSOGQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride typically involves the reaction of 3-bromobenzene with formamide and ethane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Scientific Research Applications

2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Sulfonyl Chlorides

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Notable Features
2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride C₉H₈BrClNO₃S 344.59 3-Bromophenyl, formamido, sulfonyl chloride Dual reactivity: sulfonation + aryl bromination
5-Bromo-1-benzofuran-2-sulfonyl chloride C₈H₄BrClO₃S 319.99 Benzofuran backbone, bromine at position 5 Electron-deficient aromatic system
5-Bromo-2-chloro-4-methoxybenzene-1-sulfonyl chloride C₇H₅BrCl₂O₃S 337.99 Bromo, chloro, methoxy substituents Ortho/para halogenation effects
2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride C₅H₁₁ClO₄S 202.66 Methoxyethoxy chain Polar, water-soluble derivative
5-Bromo-4-methyl-2-nitrobenzene-1-sulfonyl chloride C₇H₅BrClNO₄S 328.54 Nitro group, bromine, methyl substituent Strong electron-withdrawing nitro group

Reactivity and Functional Group Analysis

  • Sulfonyl Chloride Reactivity : Like other sulfonyl chlorides (e.g., 5-bromo-1-benzofuran-2-sulfonyl chloride ), the target compound can act as a sulfonating agent in reactions with amines or alcohols. However, the presence of the formamido group may sterically hinder nucleophilic attack compared to simpler analogs like 2-(2-methoxyethoxy)ethane-1-sulfonyl chloride .
  • In contrast, electron-withdrawing groups (e.g., nitro in the latter compound) may further activate the aryl ring for substitution.

Biological Activity

2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride is a sulfonyl chloride compound that incorporates a formamide functional group. Its unique structure, characterized by the presence of a bromophenyl moiety, suggests potential biological activity and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride is C_9H_10BrClN_2O_2S. The presence of both the sulfonyl chloride and formamide groups allows for diverse chemical reactivity, which can be exploited in various biological contexts.

The biological activity of sulfonyl chlorides, including 2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride, often involves the formation of sulfonamides or other derivatives through nucleophilic attack by amines or alcohols. This reactivity can lead to the modification of biomolecules, potentially influencing numerous biological pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonyl chlorides can act as inhibitors for various enzymes by modifying active site residues.
  • Antimicrobial Activity : Some sulfonamide derivatives exhibit antimicrobial properties by interfering with bacterial folate synthesis.

Biological Activity Studies

Research into the biological activity of 2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride has revealed several promising applications:

Anticancer Potential

Sulfonamide derivatives have been investigated for their anticancer properties. For instance, compounds that inhibit specific kinases involved in cancer cell proliferation have shown promise in preclinical studies. The potential for 2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride to act as a kinase inhibitor warrants further investigation.

Case Studies

  • In Vitro Studies : In vitro assays using bacterial strains have shown that compounds similar to 2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride exhibit significant antibacterial activity. For example, a study reported an IC50 value in the low micromolar range for related sulfonamide compounds against Staphylococcus aureus and E. coli .
  • Antimalarial Activity : Research on structurally similar compounds has indicated potential antimalarial activity. A particular derivative demonstrated significant suppression of Plasmodium falciparum growth in vitro and improved survival rates in murine models .

Comparative Analysis with Related Compounds

To better understand the potential applications of 2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride, it is useful to compare it with other structurally related compounds:

Compound NameBiological ActivityNotable Features
4-BromobenzenesulfonamideAntimicrobialCommonly used in pharmaceuticals
N-(4-Bromophenyl)acetamideAnalgesic propertiesExhibits anti-inflammatory effects
4-Bromobenzoyl chlorideReactive acyl chloride; used in acylationVersatile in organic synthesis
2-(4-Bromophenyl)-N-(pyridin-3-yl)acetamideAnticancer activityTargets specific cancer pathways

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